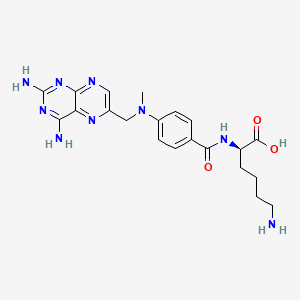

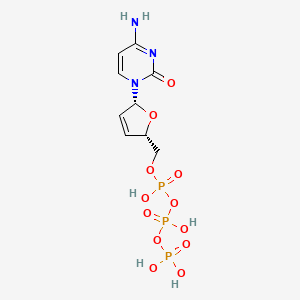

2',3'-Didehydro-2',3'-dideoxycytidine 5'-triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

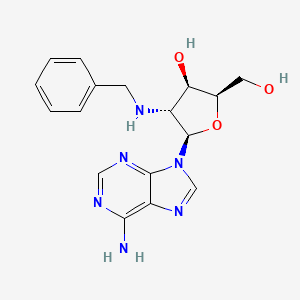

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate: is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is particularly notable for its role as a nucleoside reverse transcriptase inhibitor (NRTI), which makes it a valuable agent in the treatment of viral infections such as HIV.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Didehydro-2’,3’-dideoxycytidine derivatives typically involves the use of deoxyuridine derivatives as starting materials. The process is cost-effective and allows for large-scale production due to the simplicity of the reaction and purification steps . An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives has been established, involving radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of low-cost and non-toxic reagents starting from uracil derivatives, which are cheaper than cytosine derivatives, makes the process economical .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and elimination reactions. For instance, the elimination of hydrogen fluoride from L-3’,3’-difluoro-2’,3’-dideoxy nucleosides leads to the formation of 2’,3’-didehydro-2’,3’-dideoxycytidine .

Common Reagents and Conditions: Common reagents used in these reactions include bromoethane or 3-bromopropanenitrile as alkylating agents, and tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical deoxygenation agents .

Major Products: The major products formed from these reactions are various 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which exhibit potent antiviral activity .

Applications De Recherche Scientifique

Chemistry: In chemistry, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is used as a research tool for studying nucleoside analogs and their interactions with enzymes and other biomolecules .

Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and the inhibition of reverse transcriptase, providing insights into the development of antiviral therapies .

Medicine: Medically, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is employed in the treatment of HIV and other viral infections due to its ability to inhibit viral DNA synthesis .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs, contributing to the advancement of treatments for viral diseases .

Mécanisme D'action

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate dGTP and incorporates into viral DNA, leading to the termination of viral DNA growth . This mechanism involves the binding of the nucleoside triphosphate to the active site of the reverse transcriptase, preventing further elongation of the DNA chain .

Comparaison Avec Des Composés Similaires

- 2’,3’-Dideoxycytidine (ddC)

- 2’,3’-Dideoxyinosine (ddI)

- 2’,3’-Dideoxyuridine (ddU)

- 2’,3’-Didehydro-2’,3’-dideoxyuridine (d4U)

Uniqueness: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is unique due to its potent antiviral activity and its ability to inhibit reverse transcriptase with high specificity . Unlike some similar compounds, it shows minimal cytotoxicity, making it a safer option for therapeutic use .

Propriétés

Numéro CAS |

121626-79-7 |

|---|---|

Formule moléculaire |

C9H14N3O12P3 |

Poids moléculaire |

449.14 g/mol |

Nom IUPAC |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h1-4,6,8H,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 |

Clé InChI |

ODABMYZCVVKNPM-POYBYMJQSA-N |

SMILES isomérique |

C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

SMILES canonique |

C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.